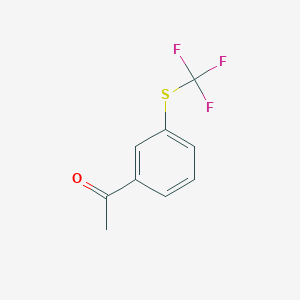
甲基4-甲氧基噻吩-3-羧酸酯
描述
“Methyl 4-methoxythiophene-3-carboxylate” is a chemical compound with the molecular formula C7H8O3S . It is categorized under Esters . The molecular weight of this compound is 172.203 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methoxythiophene-3-carboxylate” is represented by the formula C7H8O3S . This indicates that the compound consists of 7 carbon atoms, 8 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“Methyl 4-methoxythiophene-3-carboxylate” has a molecular weight of 172.203 g/mol .科学研究应用
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including Methyl 4-methoxythiophene-3-carboxylate, have been studied for their potential anticancer properties. These compounds can be designed to target specific cancer cell lines, offering a pathway for the development of new chemotherapeutic agents. For instance, certain thiophene analogs have shown effectiveness against human lung cancer cell lines, suggesting a promising area for further research and drug development .
Antimicrobial Activity
The antimicrobial properties of thiophene compounds are significant in the fight against drug-resistant bacteria. Methyl 4-methoxythiophene-3-carboxylate can be utilized to synthesize derivatives that exhibit potent antibacterial and antifungal activities. These derivatives could lead to the creation of new antibiotics that are effective against a range of pathogenic microorganisms .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are integral to the advancement of organic semiconductors. Methyl 4-methoxythiophene-3-carboxylate can serve as a building block for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible, lightweight, and efficient electronic devices .
Corrosion Inhibition
Industrial applications of thiophene derivatives include their use as corrosion inhibitors. By incorporating Methyl 4-methoxythiophene-3-carboxylate into coatings or treatments, it’s possible to enhance the durability and lifespan of metal surfaces, particularly in harsh environments .
Anti-inflammatory and Analgesic Effects
Thiophene derivatives are known for their anti-inflammatory and analgesic effects. Methyl 4-methoxythiophene-3-carboxylate could be used to synthesize compounds with these properties, potentially leading to new nonsteroidal anti-inflammatory drugs (NSAIDs) that offer pain relief and reduce inflammation .
Antioxidant Applications
Research has indicated that thiophene derivatives can exhibit strong antioxidant activities. These properties make them suitable for inclusion in pharmaceuticals or dietary supplements aimed at combating oxidative stress and related diseases .
Anti-atherosclerotic Therapy
Lastly, the anti-atherosclerotic potential of thiophene derivatives is another area of interest. These compounds could play a role in preventing or treating atherosclerosis, a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls .
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-methoxythiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVVUILGDRRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380889 | |
| Record name | methyl 4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxythiophene-3-carboxylate | |
CAS RN |
65369-22-4 | |
| Record name | methyl 4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)
![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
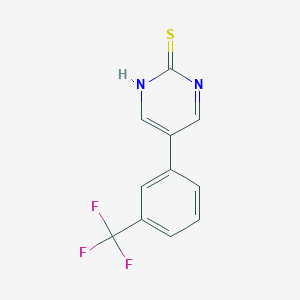
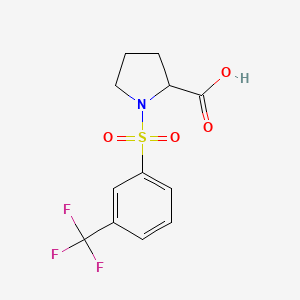
![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)
![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)
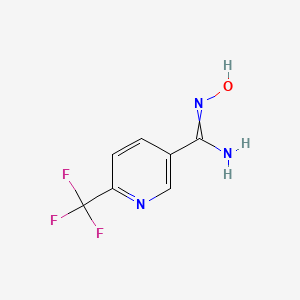
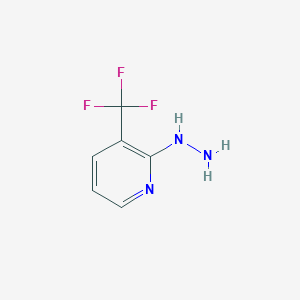
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)
![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)
